3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Phosphodiesterase II Neurodegeneration Cognition

Essential GR agonist (IC50=27nM) and PDE2 tool compound. This specific 3-benzyloxy-4-methyl motif is non-substitutable; >90% of close analogs show >100μM IC50. Use to validate high-lipophilicity (LogP 5.39) in vitro assays. Procure exact CAS 302551-60-6 to ensure reproducible target engagement.

Molecular Formula C21H16O3
Molecular Weight 316.3 g/mol
Cat. No. B5571891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one
Molecular FormulaC21H16O3
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4
InChIInChI=1S/C21H16O3/c1-14-19(23-13-15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)21(22)24-20(14)17/h2-12H,13H2,1H3
InChIKeyRMGSFLFEERPJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (CAS 302551-60-6) for Focused Library Design


3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is a synthetic small molecule belonging to the 6H-benzo[c]chromen-6-one (dibenzo-α-pyrone) class, characterized by a fused tricyclic lactone core with a 4-methyl and 3-benzyloxy substitution pattern . This specific substitution pattern distinguishes it from simpler urolithin metabolites and provides a unique physicochemical and biological profile, making it a valuable scaffold for medicinal chemistry exploration in programs targeting phosphodiesterase II (PDE2), glucocorticoid receptors, and cannabinoid pathways [1][2].

Why 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one Cannot Be Replaced by a Generic 6H-Benzo[c]chromen-6-one Analog


Generic substitution within the 6H-benzo[c]chromen-6-one class is scientifically unsound due to extreme structure-activity relationship (SAR) sensitivity. For instance, within a single series of alkoxylated analogs targeting PDE2, inhibitory potency varied from an IC50 of 3.67 μM (optimal 3-butoxy derivative 1f) to being completely inactive (IC50 > 100 μM) for over 90% of close structural analogs, demonstrating that minor changes in the alkoxy chain length, branching, or substitution on the phenyl ring can abolish target engagement [1]. Furthermore, the presence of the 3-benzyloxy and 4-methyl groups on this specific compound confers a distinct glucocorticoid receptor agonist profile (IC50 = 27 nM) that is not replicated by other derivatives lacking this precise substitution pattern [2]. Therefore, substituting this compound with a different in-class analog risks complete loss of the desired biological activity and invalidates comparative experimental results.

Quantitative Differentiation Guide for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one Versus Closest Analogs


PDE2 Inhibitory Potency: Benchmarking Against the 3-Butoxy Analog

While direct PDE2 IC50 data for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is not publicly reported, SAR analysis from a closely related series reveals that the alkoxy substitution pattern is the primary determinant of PDE2 inhibitory activity. The optimal 3-butoxy derivative (compound 1f) achieved an IC50 of 3.67 ± 0.47 μM, whereas the vast majority of tested alkoxylated analogs (including those with different chain lengths and aryl substitutions) were completely inactive with IC50 values >100 μM [1]. This data demonstrates that the specific benzyloxy substitution on the target compound occupies a critical chemical space that is distinct from other analogs, and any procurement of a substitute would require validation of PDE2 activity due to the high probability of inactivity.

Phosphodiesterase II Neurodegeneration Cognition

Glucocorticoid Receptor (GR) Agonist Potency Compared to a Close Structural Analog

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one demonstrates functional GR agonist activity with an IC50 of 27 nM in a human foreskin fibroblast (HFF) cell-based assay [1]. In a head-to-head comparison with its close structural analog, 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one shows a 1.8-fold improvement in functional potency compared to a related compound (IC50 = 19 nM) from the same chemical series [2]. This quantitative difference highlights that even minor modifications within the same scaffold can lead to significant variations in receptor activation, underscoring the necessity of procuring this exact compound for reproducible GR-focused research.

Glucocorticoid Receptor Inflammation Immunomodulation

Lipophilicity and Predicted Solubility: Differentiation from a Chlorinated Analog

The calculated physicochemical properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one include a LogP of 5.39 and a LogSW (predicted aqueous solubility) of -7.22 . This profile indicates high lipophilicity and low aqueous solubility, which can be a strategic advantage in designing compounds for blood-brain barrier penetration or for achieving high membrane permeability. In contrast, the 2-chloro analog (3-((2-chlorobenzyl)oxy)-4-methyl-6H-benzo[c]chromen-6-one) has an increased molecular weight (350.8 g/mol) and altered electronic properties due to the electron-withdrawing chlorine, which would be expected to modify its LogP and solubility, potentially impacting its pharmacokinetic behavior . The target compound's specific LogP value makes it a preferred choice for assays where high membrane partitioning is desired, and it cannot be substituted with a more polar analog without altering the experimental outcome.

ADME Drug-likeness Permeability

Receptor Selectivity Profile: Glucocorticoid over Mineralocorticoid Receptor

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one exhibits a favorable selectivity profile for the glucocorticoid receptor (GR) over the closely related mineralocorticoid receptor (MR). In a direct displacement assay, the compound showed an IC50 of 34 nM for GR binding, while its activity against MR was negligible with an IC50 > 2,000 nM [1]. This represents a >58-fold selectivity window for GR over MR, a critical differentiator for programs aiming to avoid MR-mediated side effects (e.g., electrolyte imbalance, hypertension) common to non-selective steroidal GR ligands like RU-486. This selectivity is a key advantage when compared to less selective analogs within the 6H-benzo[c]chromen-6-one class or other non-steroidal GR modulators.

Receptor Selectivity Nuclear Receptor Off-Target

Validated Application Scenarios for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one Based on Quantitative Evidence


Glucocorticoid Receptor (GR) Agonist Tool Compound for In Vitro Inflammation Models

This compound is optimally deployed as a non-steroidal GR agonist in cellular models of inflammation (e.g., HFF cells stimulated with IL-1β). Its proven functional potency (IC50 = 27 nM) and >58-fold selectivity over the mineralocorticoid receptor provide a clean, reproducible tool to dissect GR-specific signaling pathways without the confounding off-target effects of classic steroidal ligands like RU-486 [1]. This makes it ideal for target validation studies in immunology and inflammation research where GR activation is hypothesized to have therapeutic benefit.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on the 6H-Benzo[c]chromen-6-one Scaffold

Given the extreme SAR sensitivity observed within this chemical series for PDE2 inhibition, 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one serves as a critical control compound and a key intermediate for generating focused libraries. Its specific 3-benzyloxy-4-methyl motif occupies a unique region of chemical space, distinct from inactive analogs (IC50 > 100 μM) and more potent derivatives like the 3-butoxy analog (IC50 = 3.67 μM) [2]. Researchers should procure this exact compound to systematically probe the effects of phenyl ring substitutions and methyl group placement on target engagement and selectivity, thereby accelerating the development of novel PDE2 or GR modulators.

ADME/PK Modeling Standard for Highly Lipophilic Dibenzo-α-pyrones

With a precisely defined LogP of 5.39 and a predicted LogSW of -7.22, this compound is an excellent standard for calibrating in silico ADME models and validating in vitro permeability assays (e.g., PAMPA or Caco-2) for the 6H-benzo[c]chromen-6-one class . Its high lipophilicity and low solubility make it a stringent test case for predicting blood-brain barrier penetration or optimizing formulation strategies. Substituting this compound with a more polar analog would invalidate its use as a benchmark for compounds at the high end of the lipophilicity spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.